molecular formula C14H12N4O3S B488876 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide CAS No. 825610-72-8

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

Cat. No.: B488876
CAS No.: 825610-72-8
M. Wt: 316.34g/mol
InChI Key: PSZBVZRRULVKGG-UHFFFAOYSA-N
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Description

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxadiazole ring, and a pyridine ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final step involves the coupling of the oxadiazole intermediate with the pyridine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide stands out due to its unique combination of functional groups and rings.

Properties

CAS No.

825610-72-8

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34g/mol

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C14H12N4O3S/c1-9-10(5-7-20-9)13-17-18-14(21-13)22-8-12(19)16-11-4-2-3-6-15-11/h2-7H,8H2,1H3,(H,15,16,19)

InChI Key

PSZBVZRRULVKGG-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3

solubility

38.4 [ug/mL]

Origin of Product

United States

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